molecular formula C23H28N2O4 B2842968 Tert-butyl (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate CAS No. 2250437-35-3

Tert-butyl (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

Cat. No.: B2842968
CAS No.: 2250437-35-3
M. Wt: 396.487
InChI Key: MSVVMVLCMOFVIQ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate is a chemical compound with a complex structure . It is related to other compounds such as tert-Butyl N-[(9H-fluoren-9-yl methoxy)carbonyl]-L-serinate .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a tert-butyl group, an amino group, a fluoren-9-ylmethoxycarbonyl group, and a butanoate group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 383.44 g/mol . It should be stored in a sealed container in a dry environment at 2-8°C .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It is likely that its mechanism of action would depend on the specific context in which it is used .

Safety and Hazards

This compound is classified as an irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of research and application for this compound are not specified in the search results. Given its complex structure and the presence of multiple functional groups, it could potentially be used in a variety of chemical and biological applications .

Properties

IUPAC Name

tert-butyl (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)29-21(26)20(12-13-24)25-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14,24H2,1-3H3,(H,25,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVVMVLCMOFVIQ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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